molecular formula C19H12BrCl2NO B11656433 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11656433
M. Wt: 421.1 g/mol
InChI Key: YMWDLNUTZRTOIZ-UHFFFAOYSA-N
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Description

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by its complex structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This method is efficient and results in the formation of the desired quinolinone structure through intramolecular nucleophilic cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization techniques. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinolinone core.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at the halogen positions.

Scientific Research Applications

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups differentiates it from other quinolinone derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H12BrCl2NO

Molecular Weight

421.1 g/mol

IUPAC Name

6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H12BrCl2NO/c20-16-8-15-14(12-6-5-10(21)7-17(12)22)9-18(24)23-19(15)13-4-2-1-3-11(13)16/h1-8,14H,9H2,(H,23,24)

InChI Key

YMWDLNUTZRTOIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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